molecular formula C8H18N2 B1587400 N-methyl-2-piperidin-1-ylethanamine CAS No. 41239-39-8

N-methyl-2-piperidin-1-ylethanamine

Cat. No. B1587400
CAS RN: 41239-39-8
M. Wt: 142.24 g/mol
InChI Key: KCAUHAHOMIRXAN-UHFFFAOYSA-N
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Description

“N-methyl-2-piperidin-1-ylethanamine” is a chemical compound with the CAS Number: 41239-39-8 . It has a molecular weight of 142.24 and is also known as N-methylpyrrolidine. It has been studied for its biological properties and potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of “N-methyl-2-piperidin-1-ylethanamine” involves a reaction with 2-[2-(trifluoromethoxy)phenyl]acetic acid and dicyclohexyl-carbodiimide in dichloromethane .


Molecular Structure Analysis

The linear formula of “N-methyl-2-piperidin-1-ylethanamine” is C8 H18 N2 . The Inchi Code is 1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3 .


Physical And Chemical Properties Analysis

“N-methyl-2-piperidin-1-ylethanamine” is a liquid at room temperature . It has a molecular weight of 142.24 . The storage temperature is at room temperature .

Scientific Research Applications

Neuropathic Pain Management

Research on the novel reversible fatty acid amide hydrolase (FAAH) inhibitor ST4070, which is structurally related to piperidine derivatives, shows promise for managing neuropathic pain. ST4070 was found to significantly increase nociceptive thresholds in rats and counteracted the decrease of nociceptive thresholds in models of neuropathic pain. It suggests the potential of piperidine derivatives as novel therapeutic agents for neuropathic pain management (Caprioli et al., 2012).

Bone Formation

The discovery of (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611), a compound that targets the Wnt beta-catenin cellular messaging system, showed a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats. This indicates the potential use of piperidine derivatives in treating bone disorders (Pelletier et al., 2009).

Corrosion Inhibition

Piperidine derivatives have been investigated for their corrosion inhibition properties on metals. Quantum chemical calculations and molecular dynamics simulations demonstrated that piperidine derivatives could effectively inhibit the corrosion of iron, indicating their potential application in industrial processes to prevent metal degradation (Kaya et al., 2016).

Mental Health and Neurodegenerative Diseases

Studies have identified piperidine derivatives as potent and selective ligands for serotonin 5-HT1A receptors, demonstrating ERK1/2 phosphorylation-preferring activity with potent antidepressant-like effects. This suggests that piperidine derivatives could be promising candidates for antidepressant drug development (Sniecikowska et al., 2019).

Safety And Hazards

The safety information indicates that “N-methyl-2-piperidin-1-ylethanamine” is classified as a dangerous substance . The precautionary statements include P260-P264-P270-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 . The hazard statements include H302-H335-H314 . It is recommended to keep it in a dark place and in an inert atmosphere .

properties

IUPAC Name

N-methyl-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAUHAHOMIRXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390130
Record name N-methyl-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-piperidin-1-ylethanamine

CAS RN

41239-39-8
Record name N-methyl-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[2-(piperidin-1-yl)ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 8.0 g of N-(2-chloroethyl)piperidine hydrochloride and 0.5 g of sodium iodide in 60 ml of methanol which contained 40% of methylamine was reacted at 70° C. in a sealed tube for 20 hours. After allowing the reaction mixture to cool down, the reaction mixture was concentrated under reduced pressure. The residue was added with ether, followed by a further addition of 10 g of ground sodium hydroxide. The resulting mixture was stirred for 2 hours. The insoluble material was filtered off and the filtrate was concentrated under the atmospheric pressure. The residue was distilled under reduced pressure to give 4.5 g of a fraction at 80° C./18 Torr (yield: 73%).
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8 g
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60 mL
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Synthesis routes and methods II

Procedure details

A solution of the title compound of Step 11 (1.85 g, 7.96mmol) and 20% Pd(OH)2 on carbon in EtOH (50 mL) was placed under a hydrogen atmosphere (60 psi) at room temperature for 17 hours. The mixture was filtered and concentrated to give the title compound as a clear, yellow liquid (1.02 g, 90% crude yield). The proton spectral data were consistent with the proposed structure.
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1.85 g
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reactant
Reaction Step One
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50 mL
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Synthesis routes and methods III

Procedure details

By using piperidine (983.5 mg) as a starting material, the title compound (120 mg) was obtained in the same manners as those of Reference Example 1, (1) and Reference Example 19, (3).
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983.5 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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